molecular formula C7H12N4O B241246 6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one

6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B241246
M. Wt: 168.2 g/mol
InChI Key: UOQFKBUPHBNHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that belongs to the class of triazines and has a molecular formula of C8H13N5O.

Mechanism of Action

The mechanism of action of 6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. Once inside the mitochondria, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the striatum, which is responsible for motor control. The loss of dopaminergic neurons leads to the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying the mechanisms of Parkinson's disease and for testing potential treatments. Additionally, this compound is relatively easy to synthesize and has a high yield.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that this compound is toxic and can cause Parkinsonian-like symptoms in animals and humans. This makes it difficult to use in long-term studies and limits its potential applications.

Future Directions

There are several future directions for research on 6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one. One area of interest is in the development of new treatments for Parkinson's disease. Researchers are exploring the use of this compound as a tool for screening potential treatments and identifying new drug targets.
Another area of interest is in the study of the neuroprotective effects of this compound. Recent studies have suggested that this compound may have potential as a neuroprotective agent, and researchers are exploring this possibility further.
Finally, researchers are also interested in exploring the potential applications of this compound in other areas of research, such as the study of other neurological disorders and the development of new insecticides, herbicides, and fungicides.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for scientific research. Its ability to selectively destroy dopaminergic neurons in the substantia nigra makes it a valuable tool for studying the mechanisms of Parkinson's disease and for testing potential treatments. While there are some limitations to using this compound in lab experiments, there are also many potential applications for this compound in the future.

Synthesis Methods

6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one can be synthesized through a simple reaction between 3-(propylamino)-1,2,4-triazin-5(2H)-one and methyl iodide. The reaction takes place in the presence of a strong base such as potassium hydroxide and is carried out in an organic solvent such as dimethyl sulfoxide. The yield of this compound is typically high, and the purity can be improved through recrystallization.

Scientific Research Applications

6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one has been extensively studied for its potential applications in scientific research. One of the most well-known applications of this compound is in the study of Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, resulting in a Parkinsonian-like syndrome in animals and humans. This makes this compound a valuable tool for studying the mechanisms of Parkinson's disease and for testing potential treatments.
In addition to Parkinson's disease research, this compound has also been used in the study of other neurological disorders such as Alzheimer's disease, Huntington's disease, and multiple sclerosis. This compound has also been studied for its potential use as an insecticide, herbicide, and fungicide.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.2 g/mol

IUPAC Name

6-methyl-3-(propylamino)-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H12N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3-4H2,1-2H3,(H2,8,9,11,12)

InChI Key

UOQFKBUPHBNHII-UHFFFAOYSA-N

Isomeric SMILES

CCCNC1=NC(=O)C(=NN1)C

SMILES

CCCNC1=NC(=O)C(=NN1)C

Canonical SMILES

CCCNC1=NC(=O)C(=NN1)C

Origin of Product

United States

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